Cancer/testis antigen 1 (91-101) is a peptide derived from the Cancer/Testis Antigen family, specifically known for its expression in testicular germ cells and various malignant tumors. These antigens are characterized by their restricted expression pattern, being largely confined to cancerous tissues and normal testis, making them prime candidates for immunotherapy targeting. The unique expression profile of these antigens allows for the development of targeted therapies that can potentially minimize off-target effects in normal tissues.
Cancer/testis antigens are encoded by genes located on the X chromosome and are typically expressed in the germ cells of the testis. The specific antigen 1 (91-101) is derived from the New York esophageal squamous cell carcinoma 1 protein, which has been identified as a highly immunogenic target in various cancers. This antigen has been extensively studied for its potential role in eliciting immune responses against tumors.
Cancer/testis antigens are classified based on their expression patterns and biological functions. They are categorized into several subfamilies, with Cancer/testis antigen 1 being one of the prominent members. These antigens are classified as immunogenic tumor-associated antigens due to their ability to provoke both humoral and cellular immune responses in cancer patients.
The synthesis of Cancer/testis antigen 1 (91-101) can be achieved through various methods, including:
Technical details include ensuring proper folding and post-translational modifications, which may be necessary for optimal immunogenicity.
The molecular structure of Cancer/testis antigen 1 (91-101) consists of a linear sequence of amino acids that conform to specific three-dimensional arrangements essential for its biological activity. The sequence is characterized by hydrophobic and hydrophilic regions that contribute to its interaction with immune cells. Data regarding its molecular weight, isoelectric point, and solubility characteristics are crucial for understanding its behavior in biological systems.
The chemical reactions involving Cancer/testis antigen 1 (91-101) primarily focus on its interactions with immune receptors:
Technical details regarding these reactions include kinetics of binding, affinity measurements, and downstream signaling pathways activated upon T cell engagement.
The mechanism of action for Cancer/testis antigen 1 (91-101) involves several key processes:
Data supporting these mechanisms include studies demonstrating enhanced cytotoxic T lymphocyte responses in patients vaccinated with peptides derived from Cancer/testis antigens.
Cancer/testis antigen 1 (91-101) exhibits several notable physical and chemical properties:
Relevant analyses may include spectroscopic methods (e.g., UV-Vis, circular dichroism) to assess structural integrity and purity assessments via high-performance liquid chromatography.
Cancer/testis antigens such as Cancer/testis antigen 1 (91-101) have significant scientific uses:
The discovery of cancer/testis antigens (CTAs) originated in 1991 with the identification of MAGE-A1 (melanoma-associated antigen 1) through cytotoxic T-cell screening in melanoma patients [1] [5]. This breakthrough demonstrated that tumors express antigens recognizable by the immune system. The subsequent development of SEREX (serological analysis of recombinant cDNA expression libraries) in 1995 accelerated CTA discovery, leading to the identification of highly immunogenic members like NY-ESO-1 (CTAG1B) from esophageal squamous cell carcinoma [2] [5]. By 1998, the term "cancer/testis antigen" was formally established to describe proteins with expression restricted to germ cells and malignant tissues [5] [7].
CTAs are classified into two genomic categories:
As of 2023, over 730 CTAs across 100+ gene families are cataloged in the CTDatabase (http://www.cta.lncc.br) [7] [8].
Table 1: Classification of Major CTA Families
Category | Examples | Chromosomal Location | Expression in Germ Cells |
---|---|---|---|
CT-X antigens | MAGE-A1, NY-ESO-1 | Xq28 | Spermatogonia |
SSX2, CT45 | Xp11.23 | ||
Non-X CTAs | SPO11, BORIS | 20q13.2, 20q13.3 | Spermatocytes/Spermatids |
BRME1, PRAME | 2, 22 |
In physiological contexts, CTAs are predominantly expressed in immune-privileged sites:
In cancer, aberrant CTA expression promotes oncogenesis through:
This functional duality positions CTAs as both tumor-specific antigens and direct contributors to malignant phenotypes.
CTA1 (91–101) denotes an immunodominant peptide fragment derived from residues 91–101 of the NY-ESO-1 protein (UniProt ID: P78358), also designated CTAG1B [5] [7]. As a prototype CT-X antigen, NY-ESO-1 belongs to the CTAG gene family clustered at Xq28, which includes LAGE-1/CTAG2 and CTAG1A [2] [7].
Key characteristics of CTA1 (91–101):
Table 2: Biophysical and Immunological Properties of CTA1 (91–101)
Property | Description | Functional Implication |
---|---|---|
Parent protein | NY-ESO-1 (CTAG1B) | Canonical CT-X antigen |
Amino acid sequence | SLLMWITQCFL | Binds HLA-A*02:01 with high affinity |
Structural location | Disordered region (aa 87–110) | Accessible for proteolytic cleavage |
Expression in cancers | Esophageal (33–41%), gastric, melanoma, ovarian | Tumor-specific target |
T-cell response | High-frequency CD8+ reactivity in patients | Validated immunodominant epitope |
CTA1 (91–101) exemplifies how CT-X-derived peptides leverage germline-restricted expression for tumor-specific targeting, while the parent protein NY-ESO-1 contributes to oncogenesis via interactions with chromatin remodelers like BORIS [5] [8]. This dual role positions CTA1 (91–101) as both a biomarker and an immunotherapeutic vector.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8